

(2-Methylbenzo[d]oxazol-6-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (2-Methylbenzo[d]oxazol-6-yl)methanol

Cat. No.: B177936

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(2-Methylbenzo[d]oxazol-6-yl)methanol is a crucial heterocyclic building block employed in the synthesis of complex pharmaceutical compounds. Its unique benzoxazole core structure makes it a valuable intermediate in the development of targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile molecule.

Application Notes

(2-Methylbenzo[d]oxazol-6-yl)methanol serves as a key precursor in the synthesis of selective Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating autoimmune diseases. Notably, it is a recognized intermediate in the manufacturing process of Filgotinib, a JAK1 selective inhibitor approved for the treatment of rheumatoid arthritis.

The primary application of this intermediate involves the modification of its hydroxymethyl group to introduce further functionalities, enabling the construction of the larger drug molecule. The benzoxazole moiety itself is a critical pharmacophore that interacts with the target protein.

Key Applications:

- **Intermediate for JAK Inhibitors:** Serves as a fundamental building block in the multi-step synthesis of Filgotinib and potentially other JAK inhibitors.

- **Scaffold for Medicinal Chemistry:** The benzoxazole structure can be utilized as a starting point for the development of new chemical entities targeting a variety of biological pathways.
- **Fragment-Based Drug Discovery:** Can be used as a fragment in screening campaigns to identify novel lead compounds.

Experimental Protocols

The following protocols are derived from patented synthetic routes for Filgotinib and outline the preparation of **(2-Methylbenzo[d]oxazol-6-yl)methanol** and its subsequent conversion.

Protocol 1: Synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol

This protocol describes a two-step process starting from 4-amino-3-hydroxybenzoic acid.

Step 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

- **Reaction:**
 - 4-Amino-3-hydroxybenzoic acid is reacted with acetic anhydride.
- **Procedure:**
 - To a suitable reaction vessel, add 4-amino-3-hydroxybenzoic acid (1 equivalent).
 - Add acetic anhydride (excess, e.g., 3-5 equivalents).
 - Heat the mixture at reflux for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice-water to precipitate the product.

- Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-1,3-benzoxazole-6-carboxylic acid.

Step 2: Reduction of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

- Reaction:
 - The carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent.
- Procedure:
 - Suspend 2-methyl-1,3-benzoxazole-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a solution of a reducing agent, such as Borane-THF complex (BH₃-THF) or Lithium Aluminum Hydride (LAH) (1.1-1.5 equivalents), to the suspension.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by TLC or HPLC.
 - Upon completion, carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1M HCl) at 0°C.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield **(2-Methylbenzo[d]oxazol-6-yl)methanol**.

Protocol 2: Conversion of (2-Methylbenzo[d]oxazol-6-yl)methanol to an Advanced Intermediate

This protocol describes the conversion of the alcohol to a halide, a common step for subsequent coupling reactions in the synthesis of Filgotinib.

- Reaction:
 - The hydroxymethyl group is converted to a chloromethyl or bromomethyl group.
- Procedure:
 - Dissolve **(2-Methylbenzo[d]oxazol-6-yl)methanol** (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or THF.
 - Cool the solution to 0°C.
 - Add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1-1.3 equivalents) dropwise.
 - Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
 - Monitor the reaction progress by TLC or HPLC.
 - Upon completion, carefully pour the reaction mixture into ice-water.
 - Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the halogenated intermediate, which may be used in the next step without further purification.

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Please note that actual results may vary depending on the specific reaction conditions and scale.

Protocol 1, Step 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

Parameter	Value
Starting Material	4-Amino-3-hydroxybenzoic acid
Reagent	Acetic anhydride
Typical Yield	85-95%
Purity (by HPLC)	>98%
Physical Appearance	Off-white to light brown solid

Protocol 1, Step 2: Reduction to (2-Methylbenzo[d]oxazol-6-yl)methanol

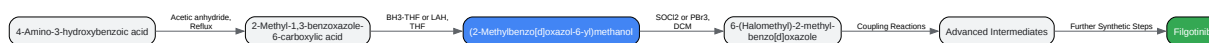
Parameter	Value
Starting Material	2-Methyl-1,3-benzoxazole-6-carboxylic acid
Reagent	Borane-THF complex or LAH
Typical Yield	70-85%
Purity (by HPLC)	>99%
Physical Appearance	White to off-white solid

Protocol 2: Halogenation of (2-Methylbenzo[d]oxazol-6-yl)methanol

Parameter	Value
Starting Material	(2-Methylbenzo[d]oxazol-6-yl)methanol
Reagent	Thionyl chloride or Phosphorus tribromide
Typical Yield	90-98% (crude)
Purity (by HPLC)	>95%
Physical Appearance	Pale yellow solid or oil

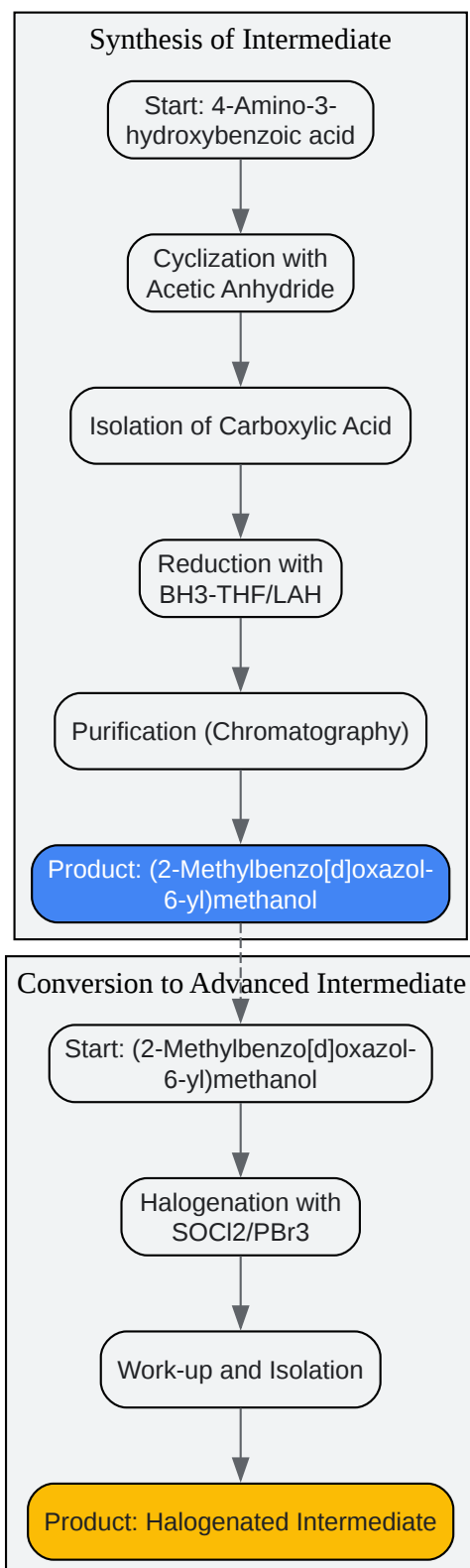
Visualizations

The following diagrams illustrate the synthetic pathway and the biological context of the final drug product.



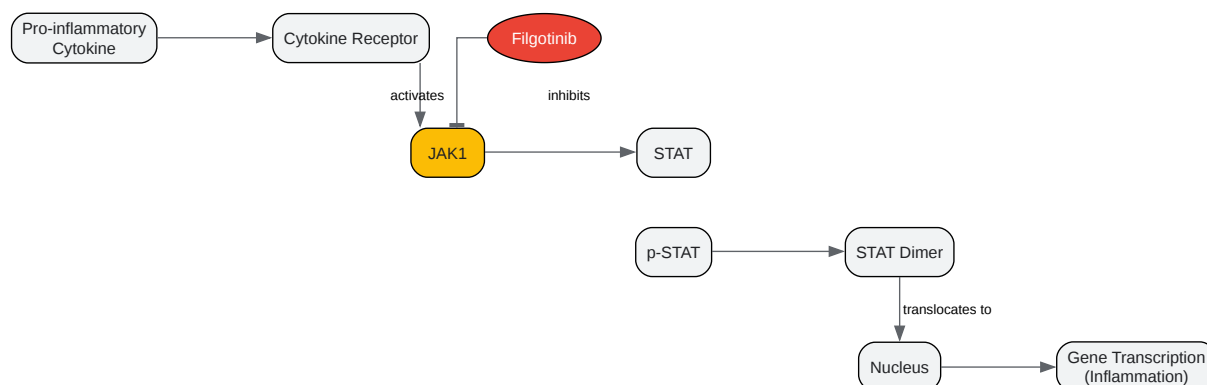
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Caption: Synthetic pathway from 4-amino-3-hydroxybenzoic acid to Filgotinib.



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Caption: Experimental workflow for the synthesis and conversion of the intermediate.



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Caption: Filgotinib's inhibition of the JAK/STAT signaling pathway.[1][2][3]

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